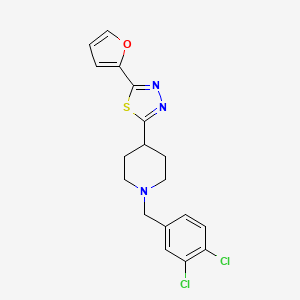

2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3OS/c19-14-4-3-12(10-15(14)20)11-23-7-5-13(6-8-23)17-21-22-18(25-17)16-2-1-9-24-16/h1-4,9-10,13H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBVVWHRFXZNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 354.3 g/mol. The presence of the thiadiazole ring contributes significantly to its biological properties.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies show that derivatives of thiadiazoles can inhibit various Gram-positive and Gram-negative bacteria. Compounds similar to our target compound have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 32 μg/mL to 47.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has shown promising antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values comparable to established antifungals like fluconazole .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their interactions with acetylcholine receptors, which are crucial in cognitive functions:

- Acetylcholine Receptor Binding : Preliminary studies indicate that related piperidine derivatives can inhibit acetylcholine-binding proteins (AChBP), suggesting potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their chemical structure. Key observations include:

- The presence of halogen substituents (e.g., chlorine) enhances antibacterial activity.

- The introduction of electron-withdrawing groups can improve antifungal efficacy.

A summary table of various thiadiazole derivatives and their biological activities is presented below:

| Compound Name | Structure | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|---|

| Compound A | Structure A | 32 (S. aureus) | 40 (C. albicans) |

| Compound B | Structure B | 45 (E. coli) | 35 (A. niger) |

| Target Compound | Target Structure | TBD | TBD |

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

- Study on Antimicrobial Properties : A recent study synthesized various thiadiazole derivatives and tested their antimicrobial properties against a range of pathogens. The results indicated that modifications at the thiadiazole ring significantly affected the compounds' efficacy .

- Neuropharmacological Screening : Another investigation focused on the neuropharmacological potential of piperidine-based thiadiazoles, showing moderate binding affinities to AChBP, which could lead to new treatments for cognitive disorders .

Scientific Research Applications

Overview

The compound 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a novel organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its unique structural features, which include a thiadiazole ring and piperidine moiety, suggest diverse biological activities.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. The presence of the furan and thiadiazole moieties enhances its interaction with biological targets.

Antimicrobial Properties

A study on various thiadiazole derivatives revealed that compounds similar to this compound demonstrated promising antibacterial and antifungal activities. Specifically, they were tested against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger using the paper disc diffusion method .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activities. The study found that this compound exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory properties of thiadiazole derivatives. The results indicated that compounds with similar structures could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table compares 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole with structurally related compounds from the evidence, focusing on substituents, physical properties, and bioactivity:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The target compound’s 3,4-dichlorobenzyl-piperidine group distinguishes it from simpler aryl/heteroaryl derivatives like I8 and I10, which lack the piperidine moiety. Furan-2-yl substitution is shared with Compound 14 (), which demonstrated strong antibacterial activity. However, the absence of a benzimidazole group in the target compound may reduce its antimicrobial efficacy .

Physical Properties :

- The target compound’s melting point and yield are unreported, but analogues like F-5 () with polar tetrahydrofuro groups show higher melting points (>230°C), likely due to hydrogen bonding . In contrast, less polar derivatives like I12 () melt below 125°C .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a piperidine precursor with a thiadiazole intermediate, similar to methods in . However, its discontinued status suggests challenges in scalability or stability .

Research Findings and Limitations

- Antimicrobial Potential: While Compound 14 () and I8/I10 () highlight the role of thiadiazole-furan hybrids in antimicrobial activity, the target compound’s bioactivity remains unstudied.

- Structural Uniqueness: The combination of 3,4-dichlorobenzyl-piperidine and furan-2-yl groups is rare in literature.

- Data Gaps: No direct pharmacological data for the target compound exist in the provided evidence. Its discontinued commercial status further limits experimental validation .

Q & A

Basic Research Questions

What is the standard synthetic route for 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A general procedure includes:

- Step 1: Condensation of 3,4-dichlorobenzylpiperidine derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours) to form the thiadiazole ring .

- Step 2: Functionalization of the thiadiazole core with furan-2-yl groups via nucleophilic substitution or coupling reactions. For example, glacial acetic acid is used as a solvent with 2,5-dimethoxytetrahydrofuran for reflux (1 hour), followed by basification with sodium bicarbonate to precipitate the product .

- Purification: Recrystallization from ethanol or DMSO/water mixtures ensures purity .

How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation relies on a combination of analytical techniques:

- Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorobenzyl and furan groups) .

- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 422.1) .

- X-ray Crystallography: Single-crystal analysis to resolve bond lengths and angles, particularly for the thiadiazole-piperidine junction (mean C–C bond length ~1.40 Å) .

What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against S. aureus and E. coli using 96-well plates .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based protocols for IC₅₀ values) .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature Control: Lowering reflux temperatures (e.g., 70°C instead of 90°C) reduces side reactions like over-oxidation of the furan group .

- Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between piperidine and thiadiazole moieties .

- Solvent Selection: Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, increasing reaction homogeneity .

How to design molecular docking studies to predict binding interactions with target proteins?

Methodological Answer:

- Protein Preparation: Retrieve target structures (e.g., PDB ID 1XYZ) and optimize hydrogen bonding networks using software like AutoDock Vina .

- Ligand Docking: Use the thiadiazole core as an anchor, with the dichlorobenzyl group oriented toward hydrophobic pockets. Score poses using Gibbs free energy (ΔG < −7 kcal/mol indicates strong binding) .

- Validation: Compare docking results with experimental data (e.g., IC₅₀ values) to refine force field parameters .

How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- SAR Analysis: Compare substituent effects (e.g., replacing dichlorobenzyl with fluorobenzyl) on activity using regression models .

- Metabolic Stability Assays: Incubate analogs with liver microsomes to assess degradation rates (e.g., t₁/₂ < 30 min suggests poor bioavailability) .

- Crystallographic Overlays: Align active/inactive analogs in PyMOL to identify steric clashes or hydrogen-bond mismatches .

What strategies enhance chromatographic resolution for purity analysis?

Methodological Answer:

- HPLC Optimization: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities. Retention time ~12.5 min .

- TLC Monitoring: Employ silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) for Rf ~0.45 .

- Mass-Detected Purity: LC-MS in positive ion mode to detect trace byproducts (e.g., dechlorinated derivatives at m/z 386.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.